molecular formula C11H10OS B6370787 3-Methyl-5-(thiophen-2-YL)phenol CAS No. 1261933-59-8

3-Methyl-5-(thiophen-2-YL)phenol

Cat. No.: B6370787
CAS No.: 1261933-59-8
M. Wt: 190.26 g/mol
InChI Key: HLXZAWPFHYHTBE-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-2-YL)phenol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-2-YL)phenol can be achieved through several methods. One common approach involves the condensation reaction between a thiophene derivative and a phenol derivative under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. These processes typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of microwave irradiation and other modern techniques can further enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .

Scientific Research Applications

3-Methyl-5-(thiophen-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(thiophen-2-YL)phenol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic five-membered sulfur-containing ring.

    2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    5-Methylthiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position and a methyl group at the 5-position.

Uniqueness

3-Methyl-5-(thiophen-2-YL)phenol is unique due to the presence of both a methyl group and a phenol group attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-5-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZAWPFHYHTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683663
Record name 3-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-59-8
Record name 3-Methyl-5-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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